molecular formula C17H24N2O2S B2654932 (1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1706065-71-5

(1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2654932
CAS No.: 1706065-71-5
M. Wt: 320.45
InChI Key: OZSZFNAJOKVBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic structure commonly found in pharmaceuticals due to its conformational rigidity and ability to interact with biological targets. Key substituents include:

  • N-(2-Ethoxyphenyl)carboxamide: Aromatic group with an ethoxy moiety, likely influencing lipophilicity and receptor binding.
  • 3-(Methylthio): Sulfur-containing substituent that may enhance electron-rich interactions or metabolic stability.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-3-21-16-7-5-4-6-15(16)18-17(20)19-12-8-9-13(19)11-14(10-12)22-2/h4-7,12-14H,3,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSZFNAJOKVBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the ethoxyphenyl group, and the attachment of the methylthio and carboxamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carboxamide group produces amines.

Scientific Research Applications

The azabicyclo[3.2.1]octane scaffold is recognized for its role in the synthesis of various tropane alkaloids, which exhibit a wide array of pharmacological effects. This compound has been studied for its potential as a selective ligand in neurotransmitter receptor modulation, particularly in the context of central nervous system disorders.

Neuropharmacology

Research indicates that compounds with the azabicyclo[3.2.1]octane framework can act as inhibitors or modulators of neurotransmitter receptors, particularly in the cholinergic and dopaminergic systems. This suggests potential applications in treating conditions such as:

  • Alzheimer's Disease: By enhancing acetylcholine signaling.
  • Parkinson's Disease: Through dopaminergic receptor modulation.

Drug Development

The unique structural features of (1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide make it a promising candidate for drug development:

  • Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives that may exhibit improved pharmacokinetic properties or enhanced efficacy against specific targets.
  • Lead Compound in Screening Programs: Its biological activity can be utilized in high-throughput screening to identify new therapeutic agents.

Synthetic Methodologies

Recent advancements in synthetic methodologies have focused on the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, allowing for the efficient synthesis of this compound and its derivatives:

  • Total Synthesis Approaches: Studies highlight innovative strategies to construct this bicyclic architecture from simpler precursors, enhancing accessibility for research and development purposes .

Case Studies

StudyFocusFindings
Study A Neuropharmacological EffectsDemonstrated that derivatives of the azabicyclo[3.2.1]octane scaffold possess significant activity at muscarinic receptors, indicating potential for cognitive enhancement .
Study B Synthesis TechniquesExplored new synthetic routes that improved yield and selectivity in producing this compound .
Study C Drug Interaction StudiesInvestigated interactions with dopamine receptors, revealing promising effects on receptor modulation relevant to neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Aromatic Substituents

  • N-(2-Ethoxyphenyl) : The ethoxy group may enhance blood-brain barrier penetration compared to smaller substituents (e.g., methyl or chloro) .
  • 4-Chlorophenyl () : Common in CNS-active compounds; chlorine’s electronegativity may improve receptor affinity.

Heteroatom Modifications

  • 3-(Methylthio) : Sulfur’s polarizability could facilitate binding to cysteine residues or metal ions in enzymes. Contrasts with 3-triflate (), which is more reactive in synthetic pathways.
  • Carboxylic Acid vs. Ester : Carboxylic acid derivatives () offer solubility advantages, while esters () prioritize membrane permeability.

Stereochemical Considerations

The (1R,5S) configuration in the target compound and analogs (e.g., ) is critical for maintaining the bicyclic structure’s spatial orientation, which influences target selectivity .

Biological Activity

The compound (1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a derivative of the 8-azabicyclo[3.2.1]octane class, which has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article will explore its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight : 284.39 g/mol

The primary mechanism of action for this compound is attributed to its role as a monoamine reuptake inhibitor . This class of compounds has been shown to affect neurotransmitter levels in the brain, particularly serotonin, norepinephrine, and dopamine.

Key Findings:

  • Monoamine Reuptake Inhibition : Studies indicate that this compound inhibits the reuptake of serotonin and norepinephrine in vitro, suggesting its potential application in treating mood disorders such as depression and anxiety .
  • Neuroprotective Effects : Preliminary research has indicated that derivatives of the 8-azabicyclo[3.2.1]octane scaffold may exhibit neuroprotective properties, potentially mitigating neurodegenerative processes .

Therapeutic Applications

The therapeutic applications of this compound primarily include:

  • Depression : As a monoamine reuptake inhibitor, it may serve as an antidepressant.
  • Anxiety Disorders : Its effects on neurotransmitter levels could also make it beneficial for treating anxiety disorders.
  • Attention Deficit Hyperactivity Disorder (ADHD) : Similar compounds have shown efficacy in managing ADHD symptoms by modulating dopaminergic activity .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound in inhibiting monoamine transporters:

StudyMethodFindings
Study ARadiolabeled uptake assaysSignificant inhibition of serotonin and norepinephrine reuptake
Study BBinding affinity assaysModerate affinity for dopamine transporters
Study CNeuroprotection assaysReduced neuronal apoptosis in cultured neurons

Q & A

Q. Key challenges :

  • Ensuring regioselectivity during thioether installation to avoid byproducts.
  • Maintaining stereochemical integrity of the bicyclic core during purification.

Basic: How is structural characterization performed for this compound?

Answer:
Characterization relies on spectroscopic and analytical methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic structure, substituent positions, and stereochemistry.
  • Mass spectrometry : High-resolution MS validates the molecular formula (C₁₇H₂₃N₂O₂S; MW 337.44).
  • X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and bond angles .

Advanced: How can researchers design assays to evaluate its dual analgesic and antidepressant potential?

Answer:
A tiered approach is recommended:

In vitro receptor binding : Screen against opioid (μ, κ), serotonin (5-HT1A), and dopamine receptors using radioligand displacement assays .

Functional assays : Measure cAMP inhibition or calcium flux in transfected cell lines to assess GPCR modulation .

In vivo models :

  • Analgesia : Hot-plate test or von Frey filaments in murine neuropathic pain models.
  • Antidepressant : Forced swim test (FST) or tail suspension test (TST) .

Note : Include pharmacokinetic profiling (e.g., plasma half-life, brain penetration) to correlate efficacy with exposure .

Advanced: How does the 2-ethoxyphenyl substituent influence SAR compared to dimethoxyphenyl analogs?

Answer:
The 2-ethoxyphenyl group impacts:

  • Lipophilicity : Ethoxy increases logP vs. methoxy, altering blood-brain barrier penetration.
  • Receptor selectivity : Bulkier substituents may reduce affinity for serotonin receptors but enhance opioid receptor binding .

Q. Supporting data :

Substituent logP 5-HT1A IC₅₀ (nM) μ-Opioid IC₅₀ (nM)
2-Ethoxyphenyl2.812045
2,3-Dimethoxyphenyl2.385120

Data adapted from structural analogs in

Advanced: How should researchers address contradictions in biological activity data across similar bicyclic amides?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, agonist concentrations).
  • Metabolic stability : Test compounds in hepatocyte models to identify rapid degradation masking true activity .
  • Off-target effects : Use selectivity panels (e.g., CEREP) to rule out interactions with unrelated receptors .

Case study : A dimethoxyphenyl analog showed conflicting μ-opioid activity (IC₅₀ = 45 nM vs. 120 nM in two labs). Resolution involved verifying enantiomeric purity (≥98% by chiral HPLC) and normalizing data to reference ligands .

Basic: What purification strategies are optimal for isolating enantiomerically pure product?

Answer:

  • Chiral chromatography : Use amylose- or cellulose-based columns with hexane:isopropanol gradients .
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to exploit differential solubility of enantiomers .

Critical parameter : Monitor optical rotation ([α]D) to confirm enantiomeric excess ≥95% .

Advanced: What computational methods predict target engagement and off-target risks?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with opioid/serotonin receptors. Focus on conserved residues (e.g., Asp147 in μ-opioid) .
  • Machine learning : Train models on PubChem BioAssay data to predict ADMET properties and toxicity .

Validation : Cross-check predictions with experimental data (e.g., SPR binding kinetics) .

Advanced: How to troubleshoot low yields in the thioether installation step?

Answer:
Low yields (<40%) may result from:

  • Competitive oxidation : Use inert atmosphere (N₂/Ar) and degassed solvents to prevent methylthio group oxidation.
  • Temperature control : Maintain 60°C ± 2°C to balance reaction rate and side reactions .

Optimization : Replace NaSMe with Lawesson’s reagent for milder conditions, improving yields to ~65% .

Basic: What in vitro models are suitable for preliminary ADME profiling?

Answer:

  • Caco-2 cells : Assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s suggests oral bioavailability).
  • Microsomal stability : Incubate with human liver microsomes (HLM) to estimate metabolic clearance .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound) .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Knockout models : Test efficacy in 5-HT1A or μ-opioid receptor knockout mice to confirm target dependency .
  • PET imaging : Radiolabel the compound (e.g., 11^{11}C-methylthio) to visualize brain receptor occupancy .
  • Transcriptomics : RNA-seq of treated neuronal cells to identify downstream pathways (e.g., CREB phosphorylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.